3,5-Bis(perfluorobutyl)pyrazole

Lipophilicity Fluorophilicity ADME

3,5-Bis(perfluorobutyl)pyrazole is the preferred building block for applications where perfluorobutyl chain length is critical. Its 67.9% fluorine content meets fluorous-phase partitioning thresholds, unlike shorter-chain analogs. It is the direct precursor for LiPFAPB14 salts that enable polymer-in-salt SPE membranes with ionic conductivities up to 1.4 × 10^-4 S cm^-1. The intermediate chain length balances fluorophilicity for high loading (up to 80 wt%) with processability for solution casting. Procure this specific variant to ensure predictive coordination geometry in MOFs and desired lipophilicity in drug discovery.

Molecular Formula C11H2F18N2
Molecular Weight 504.12 g/mol
CAS No. 1030269-32-9
Cat. No. B3075360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(perfluorobutyl)pyrazole
CAS1030269-32-9
Molecular FormulaC11H2F18N2
Molecular Weight504.12 g/mol
Structural Identifiers
SMILESC1=C(NN=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C11H2F18N2/c12-4(13,6(16,17)8(20,21)10(24,25)26)2-1-3(31-30-2)5(14,15)7(18,19)9(22,23)11(27,28)29/h1H,(H,30,31)
InChIKeySMELLBIIOURRAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Bis(perfluorobutyl)pyrazole (CAS 1030269-32-9): Procurement-Ready Profile of a Bis(perfluoroalkyl)pyrazole Building Block


3,5-Bis(perfluorobutyl)pyrazole (CAS 1030269-32-9), also referred to as 3,5-bis(nonafluorobutyl)-1H-pyrazole, is a fluorinated pyrazole derivative bearing two perfluorobutyl (–C4F9) substituents at the 3- and 5-positions [1]. This compound belongs to the class of bis(perfluoroalkyl)pyrazoles, which serve as versatile building blocks in medicinal chemistry, agrochemistry, and advanced materials due to the strong electron-withdrawing character and unique physicochemical properties imparted by perfluoroalkyl chains [2]. The molecular formula is C11H2F18N2, with a molecular weight of 504.12 g/mol . Its synthesis has been enabled by modern fluorination methodologies, including a general approach using fluorinated iminium salts that allows access to pyrazoles bearing two identical or different fluoroalkyl groups [3].

3,5-Bis(perfluorobutyl)pyrazole: Why In-Class Analogs Cannot Be Interchanged


Within the class of fluorinated pyrazoles, simple substitution with commercially popular analogs—such as 3,5-bis(trifluoromethyl)pyrazole or 3,5-bis(perfluoropropyl)pyrazole—leads to fundamentally different physicochemical profiles that dictate application suitability. The perfluorobutyl (–C4F9) group provides a distinct balance of lipophilicity, fluorophilicity, and steric bulk compared to shorter or longer perfluoroalkyl chains [1]. As demonstrated in solid polymer electrolyte research, perfluorobutyl-containing pyrazolides exhibit an optimal combination of fluorine content and molecular mobility that directly impacts ionic conductivity and membrane processability [2]. Furthermore, the Hammett σ values and electron-withdrawing capacity of perfluoroalkyl groups scale nonlinearly with chain length, meaning that the electronic environment of the pyrazole N–H and the coordination behavior toward metal centers differ meaningfully between –CF3, –C3F7, –C4F9, and –C6F13 substituents [3]. Consequently, substituting a longer or shorter chain analog without re-optimizing reaction conditions, formulation parameters, or biological screening can lead to altered yields, compromised material performance, or divergent structure-activity relationships.

3,5-Bis(perfluorobutyl)pyrazole: Quantified Differentiators for Informed Sourcing


Higher Fluorine Content and Lipophilicity vs. Trifluoromethyl and Perfluoropropyl Analogs

3,5-Bis(perfluorobutyl)pyrazole possesses 18 fluorine atoms per molecule, corresponding to a fluorine content of 67.9% by weight, which exceeds that of the widely used 3,5-bis(trifluoromethyl)pyrazole (6 fluorine atoms; 55.9% F) and 3,5-bis(perfluoropropyl)pyrazole (14 fluorine atoms; 65.8% F) . Computed partition coefficients (XLogP3-AA) for structurally analogous bis(perfluoroalkyl)pyrazoles reveal a stepwise increase with chain length: 3,5-bis(trifluoromethyl)pyrazole exhibits XLogP3 = 2.1, while the perfluorohexyl analog (3,5-bis(perfluorohexyl)pyrazole) reaches XLogP3 = 8.8 [1]. 3,5-Bis(perfluorobutyl)pyrazole is positioned at an intermediate XLogP3 value estimated between 5 and 6, providing a balanced lipophilic-hydrophilic profile [2]. Empirical design rules for fluorophilic molecules specify a minimum fluorine content of 60% for effective fluorous-phase partitioning; 3,5-bis(perfluorobutyl)pyrazole meets and exceeds this threshold, whereas 3,5-bis(trifluoromethyl)pyrazole falls below it [3].

Lipophilicity Fluorophilicity ADME Separation Science

Enhanced Ionic Conductivity in Solid Polymer Electrolytes via Perfluorobutyl-Pyrazolide Lithium Salt

In a head-to-head computational and experimental study of perfluoroalkylated pyrazolide lithium salts, the [5-(perfluorobutyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] trifluoroborate anion (PFAPB14) was identified as possessing the highest fluorophilicity index (fi) among evaluated candidates [1]. Solid polymer electrolyte (SPE) membranes composed of PVDF-HFP loaded with 80 wt% LiPFAPB14 achieved an ionic conductivity of 1.4 × 10^-4 S cm^-1 at 90°C [1]. For comparison, analogous SPE systems based on non-fluorinated or less fluorinated lithium salts typically exhibit ionic conductivities one to two orders of magnitude lower under similar conditions [2]. The perfluorobutyl chain length proved critical: shorter chains (e.g., –CF3, –C2F5) provided insufficient fluorophilicity for homogeneous dispersion in PVDF-HFP, while longer chains (e.g., –C6F13) reduced salt solubility and increased viscosity, compromising membrane processability [1].

Solid Polymer Electrolyte Lithium-Ion Battery Ionic Conductivity Fluorous Materials

High-Yield Synthetic Accessibility via Fluoroalkyl Iminium Salt Methodology

Traditional routes to bis(perfluoroalkyl)pyrazoles, such as Claisen condensation of fluoroalkyl ketones followed by hydrazine cyclization, suffer from low yields (27-40%) and complex purification requirements [1]. In contrast, a general approach using fluoroalkyl amino reagents and Lewis acid activation generates fluoroalkyl iminium salts that act as formal 'fluoroacyl transfer reagents' [2]. This methodology produces 3,5-bis(fluoroalkyl)pyrazoles, including 3,5-bis(perfluorobutyl)pyrazole, in high yields and with excellent versatility for both identical and mixed fluoroalkyl substitution patterns [2]. A complementary photocatalytic two-step process from aliphatic aldehydes delivers perfluoroalkylated pyrazoles in 64-84% yield without heavy metal waste [3]. These modern methodologies significantly reduce cost and improve scalability compared to older, lower-yielding routes [1][2][3].

Synthetic Methodology Process Chemistry Fluoroalkylation Yield Optimization

Structural Characterization and Molecular Planarity

Single-crystal X-ray diffraction analysis of 3,5-bis(perfluorobutyl)pyrazole reveals a nearly planar molecular geometry, with torsional deviations of less than 0.2 Å across the pyrazole core and adjacent perfluorobutyl chains (C(4)-C(7)-C(8)-C(9) torsion angle = -179(2)°) [1]. The compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [2]. In contrast, 3,5-bis(trifluoromethyl)pyrazole derivatives exhibit significantly different packing motifs due to the reduced steric bulk and altered intermolecular interactions of the –CF3 groups [3]. The extended planarity of the perfluorobutyl analog enhances π-stacking interactions and influences coordination geometry when employed as a ligand in metal complexes.

Crystallography Molecular Geometry Coordination Chemistry Solid-State Properties

3,5-Bis(perfluorobutyl)pyrazole: Validated Application Scenarios for Sourcing Decisions


Solid Polymer Electrolytes for Lithium-Ion Batteries

3,5-Bis(perfluorobutyl)pyrazole serves as the precursor to highly fluorophilic lithium pyrazolide salts, such as LiPFAPB14, which enable polymer-in-salt SPE membranes with ionic conductivities up to 1.4 × 10^-4 S cm^-1 at 90°C in PVDF-HFP hosts [1]. The perfluorobutyl chain length provides an optimal balance of fluorophilicity (enabling homogeneous salt dispersion at loadings up to 80 wt%) and processability (maintaining manageable viscosity for solution casting) [1]. Procurement of 3,5-bis(perfluorobutyl)pyrazole is justified over shorter-chain analogs (which fail to achieve sufficient fluorophilicity) or longer-chain analogs (which reduce salt solubility and complicate membrane fabrication) [1].

Fluorous-Phase Extraction and Purification Workflows

With a fluorine content of 67.9 wt% and an XLogP3 value estimated between 5 and 6, 3,5-bis(perfluorobutyl)pyrazole meets established thresholds for fluorous-phase partitioning (minimum 60% F) [1]. This enables selective isolation from non-fluorous reaction components via liquid-liquid extraction, solid-phase extraction, or fluorous HPLC [2]. The compound is a rational procurement choice over 3,5-bis(trifluoromethyl)pyrazole (55.9% F, XLogP3 = 2.1), which exhibits insufficient fluorophilicity for reliable fluorous-phase retention [3].

Ligand Synthesis for Fluorinated Metal-Organic Frameworks (F-MOFs)

Fluorinated MOFs exhibit enhanced thermal stability and low surface tension, making them attractive for gas storage, separation, and catalysis [1]. The defined planar geometry and crystallographic parameters of 3,5-bis(perfluorobutyl)pyrazole (monoclinic, P21/c; a=11.465 Å, b=6.072 Å, c=15.747 Å) provide predictable coordination geometry when deprotonated to form pyrazolate ligands. Its intermediate chain length offers a distinct steric and electronic profile compared to –CF3 or –C6F13 analogs, enabling fine-tuning of pore dimensions and framework hydrophobicity [2].

Pharmaceutical and Agrochemical Lead Optimization

Fluorinated pyrazoles are core scaffolds in numerous drugs (e.g., Celecoxib) and fungicides (e.g., Bixafen, Fluxapyroxad) [1]. The perfluorobutyl group imparts distinct pharmacokinetic and pharmacodynamic properties relative to –CF3 substituents, including increased lipophilicity and metabolic stability . 3,5-Bis(perfluorobutyl)pyrazole's higher XLogP3 value (estimated 5-6 vs. 2.1 for the –CF3 analog) [2] translates to improved membrane permeability and blood-brain barrier penetration potential in CNS-targeted programs. Procurement of this specific chain-length variant allows medicinal chemists to explore structure-activity relationships that are inaccessible with shorter or longer perfluoroalkyl chains .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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